molecular formula C8H12ClNO3 B1461594 Methyl 5-(aminomethyl)-2-methylfuran-3-carboxylate hydrochloride CAS No. 1172939-55-7

Methyl 5-(aminomethyl)-2-methylfuran-3-carboxylate hydrochloride

Cat. No. B1461594
M. Wt: 205.64 g/mol
InChI Key: NQTKYQKAQGGADP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 5-(aminomethyl)-2-methylfuran-3-carboxylate hydrochloride” likely contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The “aminomethyl” group (−CH2−NH2) is a monovalent functional group, which can be described as a methyl group substituted by an amino group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, aminomethyl groups are often obtained by alkylation with Eschenmoser’s salt, a source of [CH2=N(CH3)2]+ .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, aminomethyl propanol, a compound with an aminomethyl group, is a colorless liquid that is soluble in water .

Future Directions

The future directions would depend on the potential applications of this compound. For example, furan derivatives have been studied for their potential in biomass conversion .

properties

IUPAC Name

methyl 5-(aminomethyl)-2-methylfuran-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.ClH/c1-5-7(8(10)11-2)3-6(4-9)12-5;/h3H,4,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTKYQKAQGGADP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)CN)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(aminomethyl)-2-methylfuran-3-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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